molecular formula C10H13N3O2 B1679377 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone CAS No. 64091-91-4

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone

Cat. No. B1679377
CAS RN: 64091-91-4
M. Wt: 207.23 g/mol
InChI Key: FLAQQSHRLBFIEZ-UHFFFAOYSA-N
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Description

“4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone” is a chemical compound with the molecular formula C10H13N3O2 . It is also known by the synonym iso-NNAC .


Molecular Structure Analysis

The molecular weight of “4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone” is 223.23 . The compound has a molecular structure that includes a pyridyl group and a butanoic acid group .


Physical And Chemical Properties Analysis

The compound is slightly soluble in DMSO . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the search results .

Scientific Research Applications

Carcinogenic Mechanisms and DNA Adduct Formation

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a tobacco-specific nitrosamine known for its potent carcinogenicity, particularly in the lung, in laboratory animals. A pivotal aspect of NNK's mechanism of carcinogenesis involves its metabolic activation, leading to the formation of DNA adducts. Research by Ma et al. (2015) delved into the comprehensive identification and quantification of DNA phosphate adducts formed by NNK, highlighting the formation of 30 novel pyridyloxobutyl DNA phosphate adducts in DNA treated with a regiochemically activated form of NNK. This study provides significant insights into the complex mechanisms of tobacco carcinogenesis, underscoring the critical role of DNA adduct formation in NNK-induced carcinogenicity (Ma et al., 2015).

Exposure Assessment and Metabolite Analysis

Understanding human exposure to NNK is crucial for assessing the risks associated with tobacco use. A study conducted by Wei et al. (2016) utilized the urinary concentration of NNAL, a major metabolite of NNK, to estimate exposure to NNK in the US population. This research is fundamental in quantifying the extent of exposure to carcinogenic tobacco-specific nitrosamines and provides a basis for evaluating the public health impact of tobacco consumption (Wei et al., 2016).

Formation Under Different Conditions

The formation of NNK in tobacco smoke under various conditions has also been studied. Zejun et al. (2017) explored how NNK is generated in tobacco smoke through pyrolysis under inert and oxidative conditions. Their findings reveal that oxidative conditions significantly increase NNK levels in smoke, offering insights into the conditions that influence NNK formation during smoking and potentially guiding the development of harm reduction strategies in tobacco products (Zejun et al., 2017).

Novel Detection Methods

The development of novel methods for detecting NNK and its metabolites is essential for exposure assessment and carcinogenic risk evaluation. Zhao et al. (2018) developed an innovative electrochemical biosensor based on cytochrome P450 2E1 for the detection of NNK, demonstrating the potential for sensitive and selective monitoring of NNK exposure. This approach could enhance our ability to assess exposure to NNK and evaluate its carcinogenic risk in various environmental and biological matrices (Zhao et al., 2018).

Role in Tobacco Product Evaluation

The relationship between NNK levels in tobacco and tobacco products and the levels of potential precursors such as pseudooxynicotine or nicotine-1′-N-oxide was investigated by Ji and Moldoveanu (2022). Their study suggests that higher levels of these precursors do not necessarily lead to higher NNK levels, indicating that other factors play a crucial role in NNK formation. This research contributes to our understanding of the factors influencing NNK levels in tobacco products and could inform regulatory and harm reduction efforts (Ji & Moldoveanu, 2022).

properties

IUPAC Name

N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)nitrous amide
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3
Source PubChem
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InChI Key

FLAQQSHRLBFIEZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H13N3O2
Record name 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK)
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DSSTOX Substance ID

DTXSID3020881
Record name 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone
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Molecular Weight

207.23 g/mol
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Physical Description

4-(n-nitroso-n-methylamino)-1-(3-pyridyl)-1-butanone (nnk) is a pale yellow crystalline solid. (NTP, 1992), Pale yellow solid; [CAMEO] White solid; [MSDSonline], Solid
Record name 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK)
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Record name 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone
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Record name 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone
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Solubility

10 to 50 mg/mL at 65.3 °F (NTP, 1992), Soluble in water and organic solvents
Record name 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK)
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Record name 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone
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Density

less than 1 (NTP, 1992)
Record name 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK)
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Mechanism of Action

The metabolic activation of NNK and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) to DNA adducts is critical for the expression of their carcinogenic activities. The metabolic activation process has been documented extensively in laboratory animals. Cytochrome P450 enzymes are the principal catalysts of this process, and those in the 2A family appear to be the most efficient in both humans and laboratory animals. NNK is a genotoxic compound. It was shown to be mutagenic in bacteria, in rodent fibroblasts and in human lymphoblastoid cells in vitro. It caused cytogenic effects in a variety of mammalian cells in vitro and induced transformation of the pancreatic duct cells of hamsters. In vivo, NNK induced micronucleus formation in the bone marrow of mice and DNA strand breaks in the hepatocytes of rats and hamsters. NNAL was reported to be mutagenic in Salmonella in a single study. In addition to the classical mechanisms of carcinogenesis that proceed through the formation of DNA adducts, NNK also binds to nicotinic and other receptors, which leads to downstream effects that contribute to the development of cancer. These effects have been observed in experimental systems including pancreatic and lung cells from humans and laboratory animals., 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and N'-nitrosonornicotine are the most abundant strong carcinogens in smokeless tobacco; uptake and metabolic activation in smokeless tobacco users have been clearly observed. In rats, combined application of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and N'-nitrosonornicotine induced oral tumors consistent with their induction by smokeless tobacco. One of the mechanisms of carcinogenicity is cytochrome P450-mediated alpha-hydroxylation, which leads to the formation of DNA and hemoglobin adducts that are commonly detected in users of tobacco., Structure-activity studies suggest that both DNA methylation and pyridyloxobutylation are important in NNK-induced lung tumorigenesis in rats., Persistent O6-MeGua is the critical determinant of lung tumor induction in A/J mice, but does not account for differences in sensitivity to NNK induced lung tumorigenesis between A/J and C57BL/6 mice. ... Levels of O6-methylguanine (O6-MedGuo) measured 96 hr after treatment of A/J mice correlate strongly with tumor multiplicity, independent of the source of the methylating agent, e.g. NNK ... . In addition, GC to AT transitions in codon 12 of the K-ras gene are observed in a high percentage of lung tumors induced by NNK in A/J mice, consistent with the importance of O6-MeGua. ... Pyridyloxobutyl adducts inhibit O6-alkylguanine-DNA alkyltransferase (AGT), the enzyme responsible for the repair of O6-MedGuo. Since O6-MedGuo is also formed by metabolic activation of NNK, this phenomenon is probably important in the persistence of O6-MedGuo in NNK-exposed tissues., For more Mechanism of Action (Complete) data for 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone (13 total), please visit the HSDB record page.
Record name 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone
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Product Name

4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone

Color/Form

Light-yellow crystalline soild

CAS RN

64091-91-4, 64091-50-5
Record name 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK)
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Record name 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone
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Record name 1-Butanone, 4-(methylnitrosamino)-1-(3-pyridyl)-
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Record name 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone
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Record name 4-(N-NITROSOMETHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE
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Record name 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone
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Record name 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone
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Melting Point

151 to 153 °F (NTP, 1992), 63 °C, 64 °C
Record name 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK)
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Record name 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone
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Record name 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,100
Citations
LA Peterson, SS Hecht - Cancer Research, 1991 - AACR
The relative importance of the two α-hydroxylation pathways in the tumorigenicity of the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), was …
Number of citations: 0 aacrjournals.org
TJ Smith, GY Yang, DN Seril, J Liao, S Kim - Carcinogenesis, 1998 - academic.oup.com
Epidemiological studies have suggested that frequent olive oil consumption may be a protective factor against lung cancer formation. Squalene, a characteristic compound in olive oil, is …
Number of citations: 0 academic.oup.com
MA Morse, SD LaGreca, SG Amin, FL Chung - Cancer research, 1990 - AACR
The effects of indole-3-carbinol (13C) on lung neoplasia induced by the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) were assessed in an A/J …
Number of citations: 0 aacrjournals.org
SG Carmella, S Akerkar, SS Hecht - Cancer research, 1993 - AACR
Metabolites of the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a potent pulmonary carcinogen, have been quantified in the urine of 11 smokers. They …
Number of citations: 0 aacrjournals.org
LW Wattenberg, JB Coccia - Carcinogenesis, 1991 - academic.oup.com
The effects of D-limonene and citrus fruit oils, ie orange oil and lemon oil, on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)-induced neoplasia of the lungs and forestomach of …
Number of citations: 0 academic.oup.com
GY Yang, Z Liu, DN Seril, J Liao, W Ding, S Kim… - …, 1997 - academic.oup.com
The present study investigated the inhibitory activity against lung tumorigenesis by a group of characteristic black tea polyphenols, theaflavins. In a short-term study, female A/J mice …
Number of citations: 0 academic.oup.com
SS Hecht, SG Carmella, M Ye, K Le, JA Jensen… - Cancer research, 2002 - AACR
Two major metabolites of the tobacco-specific lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) were previously shown to be highly persistent in human urine after …
Number of citations: 0 aacrjournals.org
TJ Smith, Z Guo, FP Guengerich, CS Yang - 1996 - academic.oup.com
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent tobacco-specific nitrosamine in animals and has been suggested to play a role in human tobacco-related cancers. Our …
Number of citations: 0 academic.oup.com
ME Staretz, SE Murphy, CJ Patten, MG Nunes… - Drug metabolism and …, 1997 - ASPET
We compared the metabolism in human hepatic microsomes of three tobacco smoke carcinogens believed to be involved in the induction of cancer in humans: benzo[a]pyrene (BaP),4-(…
Number of citations: 0 dmd.aspetjournals.org
D Wiener, JL Fang, N Dossett, P Lazarus - Cancer research, 2004 - AACR
The nicotine-derived tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, is one of the most potent and abundant procarcinogens found in tobacco and …
Number of citations: 0 aacrjournals.org

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